molecular formula C7H11NO2S B1648446 Ethyl 5-Thioxopyrrolidine-2-carboxylate

Ethyl 5-Thioxopyrrolidine-2-carboxylate

Cat. No.: B1648446
M. Wt: 173.24 g/mol
InChI Key: MKXRCPKGURCHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-thioxopyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a thioxo (C=S) group at the 5-position and an ethyl ester moiety at the 2-position. Its reactivity is influenced by the electron-withdrawing thioxo group, which enhances nucleophilic substitution and cyclization reactions. Structural studies using X-ray crystallography (e.g., SHELX software ) have been critical in elucidating its conformation and intermolecular interactions .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 5-sulfanylidenepyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-3-4-6(11)8-5/h5H,2-4H2,1H3,(H,8,11)

InChI Key

MKXRCPKGURCHRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC(=S)N1

Canonical SMILES

CCOC(=O)C1CCC(=S)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Conformational Differences

Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55 )
  • Key Differences: Substituents: The benzoyl group at the 5-position introduces aromaticity and steric bulk, contrasting with the thioxo group in Ethyl 5-thioxopyrrolidine-2-carboxylate. Reactivity: Compound 55 undergoes cyclization with ethyl isothiocyanate to form pyrimidine-fused derivatives (e.g., compound 56), whereas the thioxo group in this compound facilitates nucleophilic attacks at the sulfur atom . Puckering: The pyrrolidine ring in this compound exhibits non-planarity (quantified via Cremer-Pople puckering coordinates ), while fused pyrimidine derivatives like compound 56 adopt flattened boat conformations due to ring strain .
(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
  • Key Differences: Ring System: This compound features a decahydro-1,6-naphthyridine scaffold (fused bicyclic system), contrasting with the monocyclic pyrrolidine core of this compound. Hydrogen Bonding: The sulfanylidene group participates in bifurcated C–H···S interactions, whereas the thioxo group in this compound forms weaker C–H···O bonds .
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
  • Key Differences :
    • Fused Rings: The thiazolo[3,2-a]pyrimidine system creates a rigid planar structure with an 80.94° dihedral angle between fused rings, unlike the puckered pyrrolidine ring in this compound.
    • Functional Groups: The trimethoxybenzylidene substituent enhances π-π stacking, while the ethyl ester in this compound prioritizes hydrogen-bond-driven crystal packing .

Hydrogen Bonding and Crystal Packing

  • This compound : Forms C–H···O bonds between the ester carbonyl and adjacent methylene groups, leading to zigzag chains .
  • Compound 56 : Exhibits bifurcated C–H···N and C–H···S bonds, stabilizing a layered crystal structure.
  • Thiazolo[3,2-a]Pyrimidine : Utilizes C–H···O bonds to create helical chains along the crystallographic c-axis.

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